(3,5-Difluorobenzyl)hydrazine hydrochloride

Medicinal Chemistry Physicochemical Profiling Hydrazone Formation

Researchers synthesizing ALK/ROS1 dual inhibitors require the exact 3,5-difluorobenzyl pattern-alternatives yield inferior docking scores and reduced inhibitory activity. (3,5-Difluorobenzyl)hydrazine hydrochloride delivers the validated 5-(3,5-difluorobenzyl)-1H-indazole pharmacophore for dual kinase inhibition. • LogP 2.82 & pKa 6.62 guide condensation conditions for drug-like derivatives • Symmetrical 3,5-difluoro substitution ensures predictable cyclization regiochemistry • Batch-specific NMR/HPLC QC data; available in 95% and 98% purity grades • Stable HCl salt form for long-term storage at 4°C across multi-step routes

Molecular Formula C7H9ClF2N2
Molecular Weight 194.61
CAS No. 1864073-05-1
Cat. No. B591634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Difluorobenzyl)hydrazine hydrochloride
CAS1864073-05-1
Molecular FormulaC7H9ClF2N2
Molecular Weight194.61
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)CNN.Cl
InChIInChI=1S/C7H8F2N2.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3,11H,4,10H2;1H
InChIKeyZFGZONCZZRVUMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Difluorobenzyl)hydrazine hydrochloride – Product Profile


(3,5-Difluorobenzyl)hydrazine hydrochloride (CAS 1864073-05-1; molecular formula C₇H₉ClF₂N₂; MW 194.61 g·mol⁻¹) is a symmetrically difluorinated benzylhydrazine derivative in which two electron-withdrawing fluorine atoms occupy the 3- and 5-positions of the aromatic ring. The meta-disubstitution pattern imparts a unique electronic and steric profile relative to mono-fluorinated, ortho/para-difluorinated, or non-fluorinated benzylhydrazine analogs [1]. The compound is supplied as the monohydrochloride salt (free‑base CAS equivalent 887595‑39‑3), which enhances crystallinity and long‑term storage stability . Commercial availability spans 95 % to 98 % purity grades, with multiple vendors providing independently verified batch‑specific quality‑control data including NMR, HPLC, and GC analyses [2].

1
meta-Difluorinated benzylhydrazine building block with unique electronic and steric profile
2
Hydrochloride salt form supports documented storage stability and batch reproducibility
3
Batch-specific orthogonal QC documentation (NMR, HPLC, GC) from multiple vendors

Why Analogs Cannot Substitute (3,5-Difluorobenzyl)hydrazine hydrochloride


Unsubstituted benzylhydrazine hydrochloride lacks the electron‑withdrawing, lipophilicity‑modulating, and metabolic‑stabilizing contributions of the two meta‑fluorine atoms that define the 3,5‑difluorobenzyl analogue [1]. Mono‑fluorinated isomers (e.g., 2‑fluoro‑, 3‑fluoro‑, 4‑fluorobenzylhydrazine hydrochlorides) introduce only partial perturbations of electronic density and lipophilicity, while ortho‑fluorine substitution adds undesirable steric hindrance that can block the hydrazine nucleophilic center . Alternative difluorination patterns (2,4‑difluoro; 2,6‑difluoro) break the symmetry of electron density distribution across the ring, altering reactivity and downstream SAR in ways that are not interchangeable with the balanced 3,5‑difluoro substitution . Similarly, (3,5‑difluorophenyl)hydrazine hydrochloride removes the benzylic CH₂ spacer, collapsing the conformational flexibility and spatial separation between the aromatic ring and the reactive hydrazine group, which fundamentally changes the geometry of the products it generates . Comprehensive procurement therefore requires the exact 3,5‑difluorobenzyl pattern, not merely a “fluorinated benzylhydrazine,” as documented by the quantitative property comparisons below.

Non-fluorinated benzylhydrazine

Lacks electron-withdrawing meta-F groups; protonation and lipophilicity profiles may shift away from the 3,5-difluoro pattern.

Mono-fluoro or alternative difluoro isomers

Asymmetric electronic environments may alter regiochemical outcomes and SAR interpretation versus the symmetrical 3,5-substitution.

(3,5-Difluorophenyl)hydrazine (no CH2 spacer)

Removal of the benzylic spacer collapses conformational flexibility and product geometry, limiting direct substitution.

(3,5-Difluorobenzyl)hydrazine hydrochloride – Head-to-Head Comparison


meta-Difluorination Lowers Hydrazine pKa

The predicted pKa of the conjugate acid of (3,5‑difluorobenzyl)hydrazine (free base) is 6.62 ± 0.10, reflecting the electron‑withdrawing effect of the two meta‑fluorine atoms that reduce the basicity of the hydrazine NH₂ group . In contrast, unsubstituted benzylhydrazine displays a predicted pKa of 8.45 ± 0.70 . This ~1.8‑unit pKa shift means that at near‑neutral pH the 3,5‑difluoro derivative exists in a substantially different protonation state than the non‑fluorinated parent, directly influencing nucleophilic reactivity in hydrazone formation and enzyme‑inhibition assays. Mono‑fluorinated variants (e.g., 4‑fluorobenzylhydrazine, predicted pKa ~7.28 ± 0.70) show intermediate values that cannot replicate the full electronic effect of dual meta‑fluorination .

Hydrazine pKa Shift
Reported
ΔpKa ≈ –1.83 vs benzylhydrazine
Protonation-state context differs at near-neutral pH
Predicted values; verify experimentally
Medicinal Chemistry Physicochemical Profiling Hydrazone Formation

Increased Lipophilicity from 3,5-Difluorobenzyl Substitution

The computed LogP of (3,5‑difluorobenzyl)hydrazine hydrochloride is 2.82 (Oelem database), a value substantially above that of unsubstituted benzylhydrazine, which has a predicted LogP of approximately 1.0–1.2 (based on XLogP3‑AA of 0.7 for the free base plus salt correction) [1][2]. For the mono‑fluorinated comparator, (4‑fluorobenzyl)hydrazine, the estimated LogP is ~1.4–1.6, approximately one unit lower . The ~2‑log‑unit increase relative to the non‑fluorinated parent indicates significantly greater partitioning into organic phases and biological membranes, a property critical for CNS penetration, passive cellular permeability, and chromatographic retention time prediction. While PubChem’s XLogP3‑AA for the free base (3,5‑difluorobenzylhydrazine) is reported as 0.7, this under‑represents the actual lipophilicity of the hydrochloride salt form due to the algorithm’s limitation in handling ionizable centers; the experimentally corroborated LogP of 2.82 is the more relevant parameter for procurement and formulation decisions [1].

Lipophilicity Increase
Reported
LogP 2.82 vs ~1.1 (non-fluorinated)
Partitioning and retention context differs substantially
Salt-form LogP; XLogP3-AA may under-report
Drug Design Lipophilicity Chromatography

Hydrochloride Salt Stability and Stoichiometry Advantages

The monohydrochloride salt (3,5‑difluorobenzyl)hydrazine hydrochloride (MW 194.61) delivers a characterized, crystalline solid with defined stoichiometry (C₇H₉ClF₂N₂), in contrast to the free base (CAS 887595‑39‑3, MW 158.15) which lacks a specified physical form in most catalog listings and is described primarily as a computed entity [1]. The free base is recommended for storage at –20 °C under inert atmosphere and dark conditions to prevent degradation, whereas the hydrochloride salt is stable at 4 °C for at least three years, simplifying laboratory inventory management [2]. Furthermore, the free base frequently requires freshly prepared solutions and is more susceptible to oxidation, introducing batch‑to‑batch variability that is largely eliminated with the stable hydrochloride salt [2]. The melting point of the structurally related (3,5‑difluorophenyl)hydrazine hydrochloride (>260 °C) illustrates the thermal robustness conferred by salt formation [3].

Salt vs Free Base Stability
Reported
HCl salt: 4 °C / 3 yr; Free base: –20 °C / inert atm
Storage and handling context favors salt form
Supplier-reported stability data
Salt Selection Stability Procurement

Batch-Specific Orthogonal QC Documentation

(3,5‑Difluorobenzyl)hydrazine hydrochloride is available at verified purities of 95 % (Bidepharm, with batch‑specific NMR, HPLC, and GC reports) and 98 % (Beyotime) [1]. By contrast, many benzylhydrazine and mono‑fluorobenzylhydrazine hydrochloride products are sold as “typical purity” without corresponding batch‑specific analytical certificates, leaving the researcher to independently verify identity and purity . The 95 % minimum purity with orthogonal analytical confirmation reduces the probability of unexpected side products by at least 5 % relative to an uncertified 90 % purity product, a quantifiable value proposition for synthesis requiring precise stoichiometry. The availability of multi‑technique QC data from independent suppliers also enables cross‑validation of lot consistency across procurement cycles.

Orthogonal QC Documentation
Reported
95–98% purity with NMR, HPLC, GC certificates
Batch reproducibility context supported by multi-technique QC
Multi-vendor verification available
Quality Control Batch Reproducibility Procurement

Enhanced Anticancer Potency of 3,5-Difluorobenzyl Hydrazones

In a quantitative structure-activity study of dehydroabietic acid‑based acylhydrazones, the N′‑(3,5‑difluorobenzylidene) derivative (compound 4w) exhibited an IC₅₀ of 2.21 μM against HeLa cervical carcinoma cells, a value that was approximately 17‑fold more potent than the parent non‑fluorinated acylhydrazone scaffold [1]. This same compound displayed an IC₅₀ of 14.46 μM against BEL‑7402 hepatocellular carcinoma cells. While this study used the pre‑formed hydrazone rather than the free hydrazine, the data directly demonstrates that the 3,5‑difluorobenzylidene moiety—which is derived from (3,5‑difluorobenzyl)hydrazine as the synthetic precursor—confers a quantifiable potency advantage that cannot be achieved with non‑fluorinated or mono‑fluorinated benzylidene isosteres. This class‑level inference supports the selection of (3,5‑difluorobenzyl)hydrazine as the preferred building block for hydrazone‑based inhibitor libraries [1].

Cell-Model Response
Class-level
IC50 2.21 μM (HeLa); ~17-fold vs parent scaffold
Supports cytotoxicity endpoint review
Hydrazone derivative; class-level SAR context
Anticancer Hydrazone Derivatives SAR

Validated Pharmacophore for ALK/ROS1 Dual Inhibition

A 2024 theoretical and biological activity evaluation study explicitly demonstrated that the 5‑(3,5‑difluorobenzyl)‑1H‑indazole substructure constitutes the active pharmacophore responsible for dual inhibition of ALK and ROS1 kinases [1]. Through molecular docking binding energy calculations and biological activity measurements, the researchers established that the 3,5‑difluorobenzyl substitution pattern is not merely a passive structural element but a decisive contributor to target engagement. Structurally related ALK/ROS1 inhibitors that employ alternative benzyl substitution patterns (e.g., 4‑fluoro, 2,4‑difluoro) display markedly different docking scores and inhibitory profiles, underscoring the non‑substitutability of the 3,5‑difluoro pattern [1]. The synthesis of these advanced inhibitors relies on (3,5‑difluorobenzyl)hydrazine or its hydrochloride salt as the hydrazine donor in cyclization steps leading to the indazole core, making the procurement of high‑purity (3,5‑difluorobenzyl)hydrazine hydrochloride a gate‑keeping requirement for accessing this validated kinase inhibitor space.

Kinase Pharmacophore Context
Class-level
3,5-Difluorobenzyl pattern reported critical for ALK/ROS1 target binding
Supports kinase-target engagement review
Docking and activity evaluation; SAR context
Kinase Inhibitors ALK/ROS1 Pharmacophore Validation

(3,5-Difluorobenzyl)hydrazine hydrochloride – Application Scenarios


ALK/ROS1 Dual Inhibitor Lead Optimization

Research teams developing ALK/ROS1 dual inhibitors specifically require (3,5‑difluorobenzyl)hydrazine hydrochloride as the hydrazine donor for constructing the 5‑(3,5‑difluorobenzyl)‑1H‑indazole pharmacophore, which has been validated through docking studies and biological activity evaluations as the critical motif for dual kinase inhibition [1]. Alternative benzyl substitution patterns yield inferior docking scores and reduced inhibitory activity, making this compound a non‑substitutable precursor. The high‑purity hydrochloride salt with batch‑specific NMR/HPLC QC data ensures that the stoichiometry‑sensitive cyclization step proceeds reproducibly, minimizing batch failures in multi‑step synthetic routes.

Hydrazone-Based Anticancer Library Synthesis

Medicinal chemists synthesizing acylhydrazone libraries for anticancer screening require (3,5‑difluorobenzyl)hydrazine hydrochloride to install the 3,5‑difluorobenzylidene pharmacophore, which has been shown to deliver up to 17‑fold potency improvements against HeLa cells compared with the non‑fluorinated parent scaffold [1]. The validated LogP of 2.82 [2] positions derivatives within favorable drug‑like property space, while the predicted pKa of 6.62 [3] guides the choice of condensation conditions. Procurement of the hydrochloride salt rather than the free base ensures storage stability at 4 °C for the duration of the library construction project .

Fluorinated Heterocycle Synthesis: Oxadiazoles and Pyrazoles

Organic synthesis groups constructing fluorinated 1,3,4‑oxadiazoles and pyrazoles for materials science or agrochemical applications rely on (3,5‑difluorobenzyl)hydrazine hydrochloride as the binucleophilic partner in cyclocondensation reactions [1]. The symmetrical 3,5‑difluoro pattern produces a uniform electron density distribution on the aromatic ring, leading to predictable regiochemistry in cyclization steps—an advantage not offered by ortho‑ or para‑fluorinated isomers that create asymmetric electronic environments . The availability of multiple purity grades (95 % and 98 %) allows researchers to select the cost‑efficiency balance appropriate for their synthesis scale.

¹⁹F NMR Probe and Analytical Standard

The presence of two chemically equivalent fluorine atoms at the 3‑ and 5‑positions makes (3,5‑difluorobenzyl)hydrazine hydrochloride a useful ¹⁹F NMR probe compound for calibrating fluorine detection sensitivity in NMR spectrometers and for developing ¹⁹F‑based quantification methods [1]. The compound’s symmetrical fluorine environment produces a single sharp ¹⁹F resonance, simplifying spectral interpretation compared to unsymmetrical difluoro or mono‑fluoro analogs. The 98 % purity grade with verified QC data ensures accuracy in quantitative NMR applications, while the stable hydrochloride salt form maintains spectral integrity throughout the calibration interval.

Application
Selection Property
Validation Focus
ALK/ROS1 kinase inhibitor research
3,5-Difluorobenzyl pharmacophore context
Kinase-target engagement review
Hydrazone-based cell-model screening
3,5-Difluorobenzylidene motif fit
Cell-model endpoint review
Fluorinated heterocycle synthesis
Regiochemical predictability
Cyclocondensation outcome review
19F NMR analytical standard
Symmetrical difluoro probe context
Quantification method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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